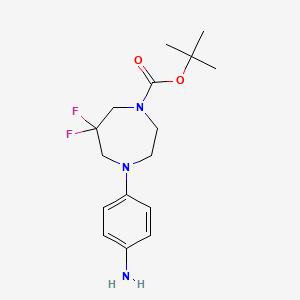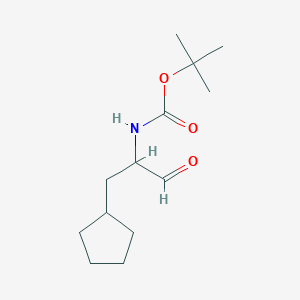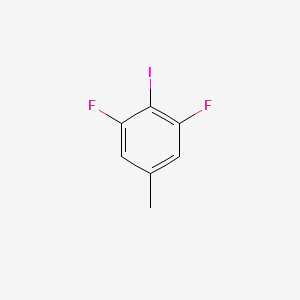
3,5-Difluoro-4-iodotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-iodo-5-methylbenzene is an organic compound with the molecular formula C7H5F2I It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by fluorine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 5 is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-iodo-5-methylbenzene can be synthesized through various methods. One common approach involves the iodination of 1,3-difluoro-5-methylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place in the presence of a catalyst such as copper(II) sulfate and under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of 1,3-difluoro-2-iodo-5-methylbenzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-iodo-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form difluoromethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azido, cyano, or other substituted derivatives.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of iodinated benzoic acids.
Reduction: Formation of difluoromethylbenzene derivatives.
Scientific Research Applications
1,3-Difluoro-2-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-iodo-5-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These effects modulate the compound’s nucleophilicity and electrophilicity, making it a versatile intermediate in various synthetic pathways. The iodine atom serves as a reactive site for substitution and coupling reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-5-iodobenzene: Lacks the methyl group, leading to different reactivity and applications.
2-Iodo-5-methylbenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
1,3-Difluoro-2-methylbenzene: Lacks the iodine atom, affecting its suitability for coupling reactions.
Uniqueness
1,3-Difluoro-2-iodo-5-methylbenzene is unique due to the combined presence of fluorine, iodine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C7H5F2I |
|---|---|
Molecular Weight |
254.02 g/mol |
IUPAC Name |
1,3-difluoro-2-iodo-5-methylbenzene |
InChI |
InChI=1S/C7H5F2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
InChI Key |
PCELYQUTZKRLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






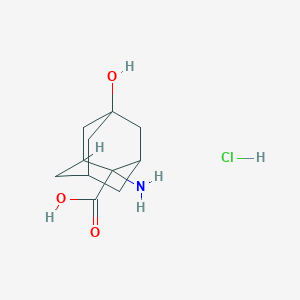
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
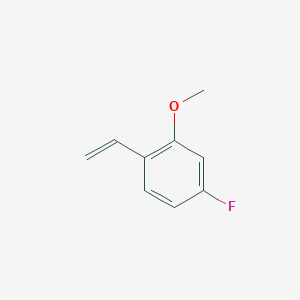
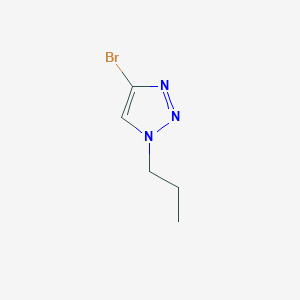
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)

